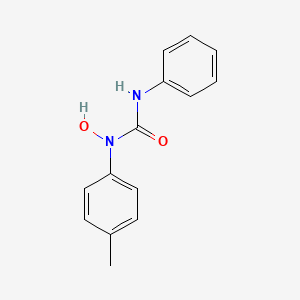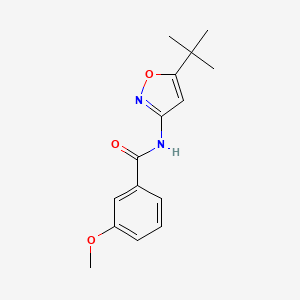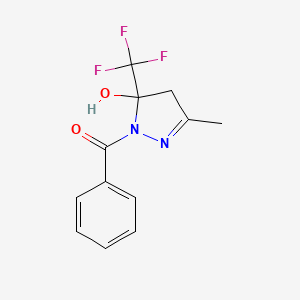![molecular formula C19H24N2O4S B4989266 N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as ESI-09, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. In
Mecanismo De Acción
ESI-09 selectively inhibits the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. RhoGTPases are a family of proteins that regulate the cytoskeleton and are involved in many cellular processes, including cell migration and invasion. By inhibiting LARG, ESI-09 prevents the activation of RhoGTPases, leading to a decrease in cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ESI-09 inhibits the migration and invasion of cells, leading to a decrease in metastasis. In animal models of stroke and traumatic brain injury, ESI-09 has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes. In animal models of heart failure, ESI-09 has been shown to improve cardiac function, reducing ventricular remodeling and improving cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ESI-09 is its selectivity for LARG, which allows for the specific inhibition of RhoGTPase signaling pathways. Additionally, ESI-09 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of ESI-09 is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of ESI-09. One area of research could be the development of more soluble analogs of ESI-09, which would make it easier to work with in lab experiments. Additionally, further studies could investigate the potential therapeutic applications of ESI-09 in other disease models, such as inflammatory diseases and autoimmune disorders. Finally, the development of more selective inhibitors of RhoGTPase signaling pathways could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of ESI-09 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form N-ethoxycarbonyl-2-ethoxyaniline. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-(4-methylbenzenesulfonyl)-N-ethoxycarbonyl-2-ethoxyaniline. The final step involves the reaction of this intermediate with diethylamine to form ESI-09.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer treatment. ESI-09 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, ESI-09 has been shown to improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)16-12-10-15(3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTMHFGVCCCITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)

![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)


![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)